5-bromo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)nicotinamide
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Overview
Description
5-bromo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)nicotinamide is a complex organic compound that features a bromine atom, a thiophene ring, and a nicotinamide moiety
Mechanism of Action
Target of Action
Similar compounds have been known to target a variety of biological receptors and enzymes .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other heterocyclic compounds . This typically involves binding to the active site of the target protein, leading to changes in the protein’s function .
Biochemical Pathways
Similar compounds have been known to affect a variety of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenic activities .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents, which can impact their bioavailability .
Result of Action
Similar compounds have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)nicotinamide typically involves multi-step organic reactions. One common method includes the following steps:
Coupling Reaction: The thiophene ring is introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of a boronic acid derivative of thiophene with the brominated pyridine in the presence of a palladium catalyst and a base such as potassium carbonate.
Amidation: The final step involves the formation of the nicotinamide moiety through an amidation reaction. This can be achieved by reacting the intermediate with nicotinic acid or its derivatives in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group in the nicotinamide moiety, converting it to an amine.
Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
5-bromo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)nicotinamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(pyridin-4-yl)nicotinamide: Lacks the thiophene ring, which may affect its electronic properties and reactivity.
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)nicotinamide: Lacks the bromine atom, which may influence its reactivity in substitution reactions.
Uniqueness
The presence of both the bromine atom and the thiophene ring in 5-bromo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)nicotinamide makes it unique
Properties
IUPAC Name |
5-bromo-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3OS/c17-13-7-12(9-18-10-13)16(21)20-8-11-3-4-19-14(6-11)15-2-1-5-22-15/h1-7,9-10H,8H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JESCRNATNYJLAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CC(=C2)CNC(=O)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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